methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N3O2/c1-22-7-20-15-12(22)6-9(16(23)24-2)14(13(15)19)21-11-4-3-8(17)5-10(11)18/h3-7,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBKHICAWHYQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112454 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-93-1 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415559-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(4-bromo-2-fluoroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles recent findings on its biological activity, including case studies and research data.
- Molecular Formula : C16H12BrF2N3O2
- Molecular Weight : 396.19 g/mol
- CAS Number : 1415559-93-1
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of halogen atoms, such as bromine and fluorine, enhances its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound exhibited significant activity against E. coli with an MIC value of 0.0048 mg/mL, indicating strong antibacterial effectiveness .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study involving human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups. The IC50 values ranged from 0.01 to 0.04 µM across different cancer types, showcasing its potency as an anticancer agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The halogen substituents are believed to play a critical role in enhancing binding affinity to target sites within microbial and cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzo[d]imidazole Family
Compound 1 : 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()
- Structural Differences: Lacks the 4-fluoro, 6-carboxylate ester, and 5-(4-bromo-2-fluorophenyl)amino substituents.
- Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde in ethanol with sodium metabisulfite (92% yield) .
- Properties: Higher polarity (Rf = 0.65 in dichloromethane/diethyl ether/methanol 7.0/2.9/0.1) compared to the target compound, which may have lower polarity due to the bulky bromo-fluorophenyl group .
Compound 2: Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate ()
- Structural Differences : Chlorine replaces fluorine at the 2-position of the phenyl ring.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems compared to fluorine. This compound is a key intermediate in the synthesis of selumetinib, an anticancer drug .
Compound 3: 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid ()
- Structural Differences : Carboxylic acid replaces the methyl ester at position 6.
Halogen-Substituted Derivatives
Halogen substitution significantly influences electronic and steric properties:
Ester vs. Acid Derivatives
Data Tables
Table 2: Halogen Impact on Properties
| Halogen | Atomic Radius (Å) | Electronegativity | Common Role |
|---|---|---|---|
| F | 0.64 | 3.98 | Hydrogen bonding, metabolic stability |
| Cl | 0.99 | 3.16 | Steric bulk, lipophilicity |
| Br | 1.14 | 2.96 | Hydrophobicity, π-stacking |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and cyclization reactions. For example, bromine and fluorine substituents on the benzimidazole core can be introduced via halogenation under controlled temperatures (60–80°C) using catalysts like Pd(PPh₃)₄ . A key step is the coupling of the 4-bromo-2-fluorophenylamine moiety to the benzimidazole scaffold, which requires anhydrous conditions and inert atmospheres to prevent side reactions. Yields are highly sensitive to stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of aryl halide) and solvent polarity (DMF or THF preferred) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regioselectivity. For instance, the methyl group at the 1-position of the benzimidazole ring appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 412.64), while FTIR identifies functional groups like the carboxylate ester (C=O stretch at ~1700 cm⁻¹) . High-resolution crystallography (via SHELXL) resolves ambiguities in bond angles and torsional strain .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software is essential for validating stereochemistry. For example, SHELXL refines anisotropic displacement parameters to distinguish between fluorine and bromine positions, which may overlap in electron density maps. Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding patterns (e.g., N–H···O interactions) that stabilize the crystal lattice, resolving ambiguities in tautomeric forms .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like EGFR. The 4-bromo-2-fluorophenyl group enhances hydrophobic binding to kinase pockets, while the methyl ester at position 6 modulates solubility. Comparative studies with analogs (e.g., replacing Br with Cl) reveal that bromine’s electronegativity improves binding affinity by 20–30% in in vitro assays . Dose-response curves (IC₅₀ values) and ADMET predictions (SwissADME) further refine SAR .
Q. How do competing reaction pathways during synthesis lead to byproducts, and how can they be minimized?
- Methodological Answer : Byproducts often arise from overhalogenation or incomplete cyclization. For example, competing nucleophilic attack at the 4-fluoro position (instead of the 2-position) can occur if reaction temperatures exceed 80°C. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals and quenching intermediates with ice-cold methanol suppresses side reactions. Recrystallization in ethyl acetate/hexane mixtures (3:1 v/v) improves purity to >98% .
Q. What computational methods are suitable for predicting intermolecular interactions in co-crystals of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, identifying sites for co-crystallization agents like succinic acid. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., F···H contacts account for ~12% of surface contacts), guiding the design of stable co-crystals for enhanced bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the methyl group in different solvent systems?
- Methodological Answer : Solvent-induced chemical shift variations (e.g., δ 3.8 ppm in CDCl₃ vs. δ 4.0 ppm in DMSO-d₆) arise from hydrogen bonding with polar solvents. To resolve discrepancies, record ¹H NMR in multiple solvents and compare coupling constants (e.g., J = 2.1 Hz for aromatic protons confirms para-substitution). Cross-validate with ¹³C DEPT-135 to distinguish CH₃ groups from overlapping signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
